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Compound of Interest

Compound Name: Lumicitabine

Cat. No.: B608685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the

investigational antiviral agent Lumicitabine (also known as ALS-8176) and its active

metabolite, ALS-8112. Lumicitabine is a prodrug designed for oral administration to treat

respiratory syncytial virus (RSV) infections.[1] Understanding the pharmacokinetic relationship

between the prodrug and its active form is crucial for optimizing dosing strategies and

predicting therapeutic efficacy and safety.

Executive Summary
Lumicitabine is a 3',5'-di-O-isobutyryl prodrug of the cytidine nucleoside analog ALS-8112.[2]

Following oral administration, Lumicitabine undergoes rapid and extensive conversion to ALS-

8112.[2] This active metabolite is then taken up by cells and intracellularly phosphorylated to its

active triphosphate form, ALS-008136, which acts as a potent and selective inhibitor of the

RSV RNA-dependent RNA polymerase, ultimately leading to chain termination of the viral RNA.

[2][3] Due to its rapid conversion, plasma concentrations of the parent drug, Lumicitabine, are

typically low and transient.[2] Consequently, pharmacokinetic assessments have primarily

focused on the active metabolite, ALS-8112, and its inactive uridine metabolite, ALS-008144.

Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the active

metabolite, ALS-8112, following oral administration of Lumicitabine. Data for the prodrug
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Lumicitabine is limited due to its rapid and extensive conversion.
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Parameter
ALS-8112
(Active
Metabolite)

Lumicitabin
e (Prodrug)

Study
Population

Dosing
Regimen

Source

Cmax

(Maximum

Plasma

Concentratio

n)

Dose-

proportional

increase

observed. At

the highest

dose (60/40

mg/kg

LD/MD),

mean Cmax

was 10,820

ng/mL on Day

1 and 18,790

ng.h/mL on

Day 5.

Data not

available due

to rapid

conversion.

Infants and

Children (28

days to ≤36

months)

Loading Dose

(LD) /

Maintenance

Dose (MD)

[2]

Tmax (Time

to Maximum

Plasma

Concentratio

n)

Approximatel

y 15–30

minutes to

detect

measurable

plasma

concentration

s of ALS-

8112.

Data not

available due

to rapid

conversion.

Healthy

Adults

Single oral

fasted dose

(40 mg to 750

mg)

[2]

AUC (Area

Under the

Curve)

Dose-

proportional

increase

observed. At

the highest

dose (60/40

mg/kg

LD/MD),

mean AUC0-

24h was

Data not

available due

to rapid

conversion.

Infants and

Children (28

days to ≤36

months)

Loading Dose

(LD) /

Maintenance

Dose (MD)

[2]
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10,820

ng.h/mL on

Day 1 and

18,790

ng.h/mL on

Day 5.

Clearance
54.2 L/h/70

kg

Data not

available.

Healthy

Adults

Multiple

Regimens
[1]

Half-life (t½)

The

intracellular

half-life of the

active

triphosphate

metabolite

(ALS-

008136) is

approximatel

y 29 hours.

Data not

available.
In vitro data N/A [3]

Note: Direct comparison of pharmacokinetic parameters across different studies should be

done with caution due to variations in study populations, dosing regimens, and analytical

methodologies.

Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through clinical trials

involving the analysis of biological samples. The general methodologies employed are outlined

below.

Pharmacokinetic Sample Collection
In human clinical studies, blood samples were collected at various time points following the oral

administration of Lumicitabine.[1][2] Sampling schedules were designed to capture the

absorption, distribution, metabolism, and elimination phases of the drug and its metabolites.

Typically, samples were collected pre-dose and at multiple time points post-dose.[1]
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Bioanalytical Method for Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used

to quantify the concentrations of ALS-8112 and its inactive uridine metabolite, ALS-008144, in

plasma samples.[1]

General LC-MS/MS Protocol Outline:

Sample Preparation: Plasma samples are typically prepared using protein precipitation to

remove larger molecules that can interfere with the analysis. This is often achieved by

adding a solvent like acetonitrile.[4]

Chromatographic Separation: The prepared sample is injected into a liquid chromatography

system. A C18 column is commonly used for the separation of nucleoside analogs.[4][5] A

gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a

small amount of acid like formic acid) and an organic component (e.g., acetonitrile) is

employed to separate the analytes of interest from other components in the plasma matrix.

[4][5]

Mass Spectrometric Detection: Following chromatographic separation, the analytes are

introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple

reaction monitoring (MRM) mode to selectively detect and quantify the target analytes (ALS-

8112 and ALS-008144) and their internal standards.[4] This technique provides high

sensitivity and specificity for accurate quantification.

The lower limit of quantification (LLOQ) for ALS-8112 and ALS-008144 in plasma has been

reported to be 2 ng/mL and 1 ng/mL, respectively.[1]

Visualizations
Metabolic Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation of Lumicitabine and its mechanism

of action in inhibiting RSV replication.
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Caption: Metabolic activation of Lumicitabine and its mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the typical experimental workflow for the comparative

pharmacokinetic profiling of Lumicitabine and its metabolites.
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Caption: Experimental workflow for pharmacokinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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